molecular formula C17H17N3O2 B5146193 4-{5-[(mesityloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

4-{5-[(mesityloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No. B5146193
M. Wt: 295.34 g/mol
InChI Key: LEELSHRLIYVEKO-UHFFFAOYSA-N
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Description

4-{5-[(mesityloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has unique properties that make it an attractive candidate for use in various research applications.

Mechanism of Action

The mechanism of action of 4-{5-[(mesityloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine varies depending on its application. As a fluorescent probe, the compound binds to copper ions, causing a change in fluorescence that can be measured. As a photosensitizer, the compound is activated by light, leading to the production of reactive oxygen species that cause damage to cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{5-[(mesityloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine also vary depending on its application. As a fluorescent probe, the compound does not have any significant effects on biological systems. As a photosensitizer, the compound can cause damage to cancer cells, leading to cell death.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{5-[(mesityloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine in lab experiments is its high selectivity for copper ions. This makes it a useful tool for detecting copper in biological and environmental samples. Another advantage is its potential use as a photosensitizer for cancer treatment.
One limitation of using 4-{5-[(mesityloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is its limited solubility in water, which can make it difficult to work with in some applications. Another limitation is its potential toxicity when activated by light, which can limit its use as a photosensitizer.

Future Directions

There are several future directions for research involving 4-{5-[(mesityloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine. One area of interest is the development of new fluorescent probes based on this compound for the detection of other metal ions. Another area of research involves the optimization of the compound as a photosensitizer for cancer treatment. Additionally, further studies are needed to better understand the toxicity and potential side effects of this compound in biological systems.

Synthesis Methods

The synthesis of 4-{5-[(mesityloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine involves the reaction of mesityl oxide with hydrazine hydrate to form 5-(mesityloxy)methyl-1,2,4-oxadiazole. This intermediate is then reacted with pyridine to form the final product, 4-{5-[(mesityloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine. This method has been optimized to produce high yields of the compound.

Scientific Research Applications

4-{5-[(mesityloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has been studied for its potential applications in various scientific research fields. One of the main areas of interest is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to copper ions, making it a useful tool for detecting copper in biological and environmental samples.
Another area of research involves the use of 4-{5-[(mesityloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine as a photosensitizer for photodynamic therapy. This compound has been shown to have phototoxic effects on cancer cells when activated by light, making it a potential treatment for cancer.

properties

IUPAC Name

3-pyridin-4-yl-5-[(2,4,6-trimethylphenoxy)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-11-8-12(2)16(13(3)9-11)21-10-15-19-17(20-22-15)14-4-6-18-7-5-14/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEELSHRLIYVEKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCC2=NC(=NO2)C3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyridin-4-yl-5-[(2,4,6-trimethylphenoxy)methyl]-1,2,4-oxadiazole

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